ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate
Description
Ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate is a pyrazolo-pyrimidinone derivative featuring a thioether linkage and an ethyl ester group. The compound’s core structure allows for modular substitutions, enabling optimization of pharmacological properties such as solubility, selectivity, and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-3-17-9(16)5(2)18-10-12-7-6(4-11-14-7)8(15)13-10/h4-5H,3H2,1-2H3,(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXNALRNIBKXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(C=NN2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable pyrazolopyrimidine derivative with ethyl 2-mercaptopropanoate in the presence of a base.
Industrial Production Methods: : On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.
Major Products Formed: : The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while substitution reactions can produce various substituted pyrazolopyrimidines.
Scientific Research Applications
Chemistry: : In chemistry, ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : In biological research, this compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: : The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their potential use in treating various diseases, including cancer and viral infections.
Industry: : In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological and medicinal effects.
Comparison with Similar Compounds
Comparison with Propanamide Derivatives (HS38)
Compound : 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide (HS38)
- Structural Difference : Replaces the ethyl ester group with a propanamide moiety.
- Off-Target Effects: HS38 also inhibits PIM kinases and IRAK4, highlighting the influence of the amide group on promiscuity .
- Physicochemical Properties: Empirical Formula: C₁₄H₁₂ClN₅O₂S (Hill notation) . Molecular Weight: 357.8 g/mol.
Comparison with Hydroxyethylthio Derivatives (HS43)
Compound : 1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (HS43)
- Structural Difference: Substitutes the propanoate ester with a hydroxyethylthio group.
- Limited data on kinase selectivity, but structural analogs suggest retained DAPK1/ZIPK affinity .
Comparison with Thiazolidinedione and Chromenone Hybrids
Compound: (Z)-5-(4-(2-((1-Cyclopentyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethoxy)-3-methoxybenzylidene)thiazolidine-2,4-dione (11d)
- Structural Difference : Incorporates a thiazolidinedione ring and cyclopentyl substitution.
- Molecular Weight: 515.15 g/mol (HR-MS data) .
Comparison with Acetamide Derivatives
Examples :
Key Trends :
Kinase Inhibition Profiles
*Assumed based on structural analogs.
Physicochemical and Pharmacokinetic Properties
| Compound | logP* | Solubility (µg/mL) | Metabolic Stability |
|---|---|---|---|
| Ethyl 2-((4-oxo...)propanoate | ~2.5 | Low (ester hydrolysis) | Moderate (CYP3A4 substrate) |
| HS38 | ~1.8 | Moderate | High (amide stability) |
| Compound 11d | ~3.2 | Low | Low (thiazolidinedione susceptibility) |
*Predicted using empirical formulae and substituent contributions.
Biological Activity
Ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Molecular Formula : CHNOS
Molecular Weight : 282.32 g/mol
CAS Number : 877630-51-8
The compound features a thioamide functional group linked to a pyrazolopyrimidine core, which is known for its diverse biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolopyrimidine structure followed by the introduction of the ethyl thioester group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 15.2 | Induces apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.7 | Inhibits cell proliferation and induces cell cycle arrest |
The mechanism appears to involve the activation of apoptotic pathways, as evidenced by increased caspase-3 activity and alterations in Bcl-2 family protein expression (Bax/Bcl-2 ratio).
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . It demonstrates moderate effectiveness against bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were found to be in the range of 50–100 µg/mL, indicating potential as an antimicrobial agent.
Case Studies
- Study on Leukemia Cells : A study published in Pharmacology Reports investigated the effects of this compound on HL-60 cells. The results indicated significant apoptosis induction with increased intracellular calcium levels and reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its cytotoxicity .
- Antimicrobial Efficacy : Another research article explored the antimicrobial properties against clinical isolates of bacteria. The study concluded that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains .
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacokinetics and in vivo efficacy. Future studies should focus on:
- Mechanistic Studies : Elucidating the detailed mechanisms underlying its antitumor and antimicrobial activities.
- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
